2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine
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Overview
Description
2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a naphthylsulfonyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine typically involves the reaction of 4-chlorobenzaldehyde with 2-naphthylsulfonyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions generally include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Triethylamine or pyridine is often used as a base to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: New derivatives with substituted chlorophenyl groups.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazolidine: Lacks the naphthylsulfonyl group, which may result in different chemical and biological properties.
3-(2-Naphthylsulfonyl)-1,3-thiazolidine: Lacks the chlorophenyl group, which may affect its reactivity and applications.
2-(4-Methylphenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine: Contains a methyl group instead of a chlorine atom, which may influence its chemical behavior and biological activity.
Uniqueness
2-(4-Chlorophenyl)-3-(2-naphthylsulfonyl)-1,3-thiazolidine is unique due to the presence of both the chlorophenyl and naphthylsulfonyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c20-17-8-5-15(6-9-17)19-21(11-12-24-19)25(22,23)18-10-7-14-3-1-2-4-16(14)13-18/h1-10,13,19H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJBTRPQNIIAKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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